

An In-depth Technical Guide to Triethoxymethylsilane and Its Synonyms in Scientific Literature

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Compound of Interest

Compound Name: *Triethoxymethylsilane*

Cat. No.: *B1582157*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Triethoxymethylsilane**, a versatile organosilicon compound widely utilized in scientific research and various industrial applications, including drug development. This document details its synonyms, chemical properties, and common applications, with a focus on its role in the synthesis of advanced materials. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.

Chemical Identity and Synonyms

Triethoxymethylsilane is an organosilicon compound with the chemical formula $\text{CH}_3\text{Si}(\text{OC}_2\text{H}_5)_3$. It is also widely known in scientific literature by several other names. The most common synonym is Methyltriethoxysilane (MTES). Identifying the correct compound across various databases and publications is crucial, and the CAS number provides a definitive identifier.

Table 1: Chemical Identifiers and Primary Synonyms for **Triethoxymethylsilane**

Identifier Type	Value
CAS Number	2031-67-6
EC Number	217-983-9
Molecular Formula	C ₇ H ₁₈ O ₃ Si
Molecular Weight	178.30 g/mol
IUPAC Name	Triethoxy(methyl)silane
Common Synonyms	Methyltriethoxysilane, MTES, Silane, triethoxymethyl-

A more extensive list of synonyms includes trade names and other nomenclature found in chemical supplier catalogs and databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Physicochemical Properties and Applications

Triethoxymethylsilane is a colorless, transparent liquid with a characteristic sweet odor.[\[9\]](#) It is insoluble in water but soluble in many organic solvents like ethanol, acetone, and ether.[\[9\]](#) Its primary utility stems from its reactivity, particularly its tendency to undergo hydrolysis and condensation reactions to form a stable siloxane network (Si-O-Si).[\[2\]](#) This property makes it an invaluable precursor in the sol-gel process for synthesizing silica-based materials.

Key applications in research and development include:

- **Surface Modification:** It is used to impart hydrophobicity to surfaces of various materials, including inorganic fillers, minerals, and nanoparticles.[\[10\]](#) This is crucial for improving the dispersibility of fillers in polymer matrices and for creating self-cleaning and water-repellent coatings.
- **Precursor for Silsesquioxanes:** Methyltriethoxysilane is a key precursor for the synthesis of methylsilsesquioxanes, a class of organosilicon compounds with a cage-like structure and the empirical formula $[\text{CH}_3\text{SiO}_{1.5}]_n$.[\[2\]](#) These materials have applications in coatings, resins, and as components of hybrid organic-inorganic materials.

- **Crosslinking Agent:** It acts as a crosslinking agent for silicone rubbers and resins, enhancing their mechanical strength and stability.[\[6\]](#)[\[10\]](#)
- **Drug Delivery Systems:** In the pharmaceutical field, **Triethoxymethylsilane** is used to functionalize nanoparticles for controlled drug release.[\[11\]](#) The resulting hydrophobic surface can improve the loading of hydrophobic drugs and modulate their release profiles.

Quantitative Data on Triethoxymethylsilane and Related Compounds

The performance of **Triethoxymethylsilane** in various applications is often quantified by measuring the properties of the resulting materials. The following tables summarize key quantitative data from the literature.

Table 2: Physicochemical Properties of Silsesquioxane-Modified Nanoparticles[\[11\]](#)

Nanoparticle Core Material	Silsesquioxane Precursor	Average Particle Size (nm)	Zeta Potential (mV)	Coating Thickness (nm)
Silica (SiO ₂)	Methyltriethoxysilane (MTES)	100 ± 15	-25 ± 5	2-5
Iron Oxide (Fe ₃ O ₄)	Methyltrimethoxysilane (MTMS)	50 ± 10	-15 ± 4	3-7
Gold (Au)	Methyltriethoxysilane (MTES)	30 ± 5	-20 ± 6	1-3

Table 3: Drug Loading and Release Characteristics of MTES-Modified Silica Nanoparticles[\[11\]](#)

Model Drug	Drug Loading Content (wt%)	Encapsulation Efficiency (%)	In Vitro Release (pH 5.5, 48h)	In Vitro Release (pH 7.4, 48h)
Doxorubicin	8.5 ± 1.2	92 ± 5	65 ± 4	25 ± 3

Table 4: Hydrolysis Rate Constants for Common Trialkoxysilanes under Acidic Conditions (pH 4)[7]

Silane	Functional Group (R)	Hydrolysis Rate Constant (k) at pH 4 (h^{-1})
Methyltriethoxysilane	-CH ₃	0.18
Ethyltriethoxysilane	-CH ₂ CH ₃	0.15
Propyltriethoxysilane	-(CH ₂) ₂ CH ₃	0.12
Phenyltriethoxysilane	-C ₆ H ₅	0.08

Note: The rates are highly dependent on the specific reaction conditions (pH, temperature, solvent).

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Triethoxymethylsilane** and its analogs.

Protocol 1: Synthesis of Methylsilsesquioxanes via Sol-Gel Process[2]

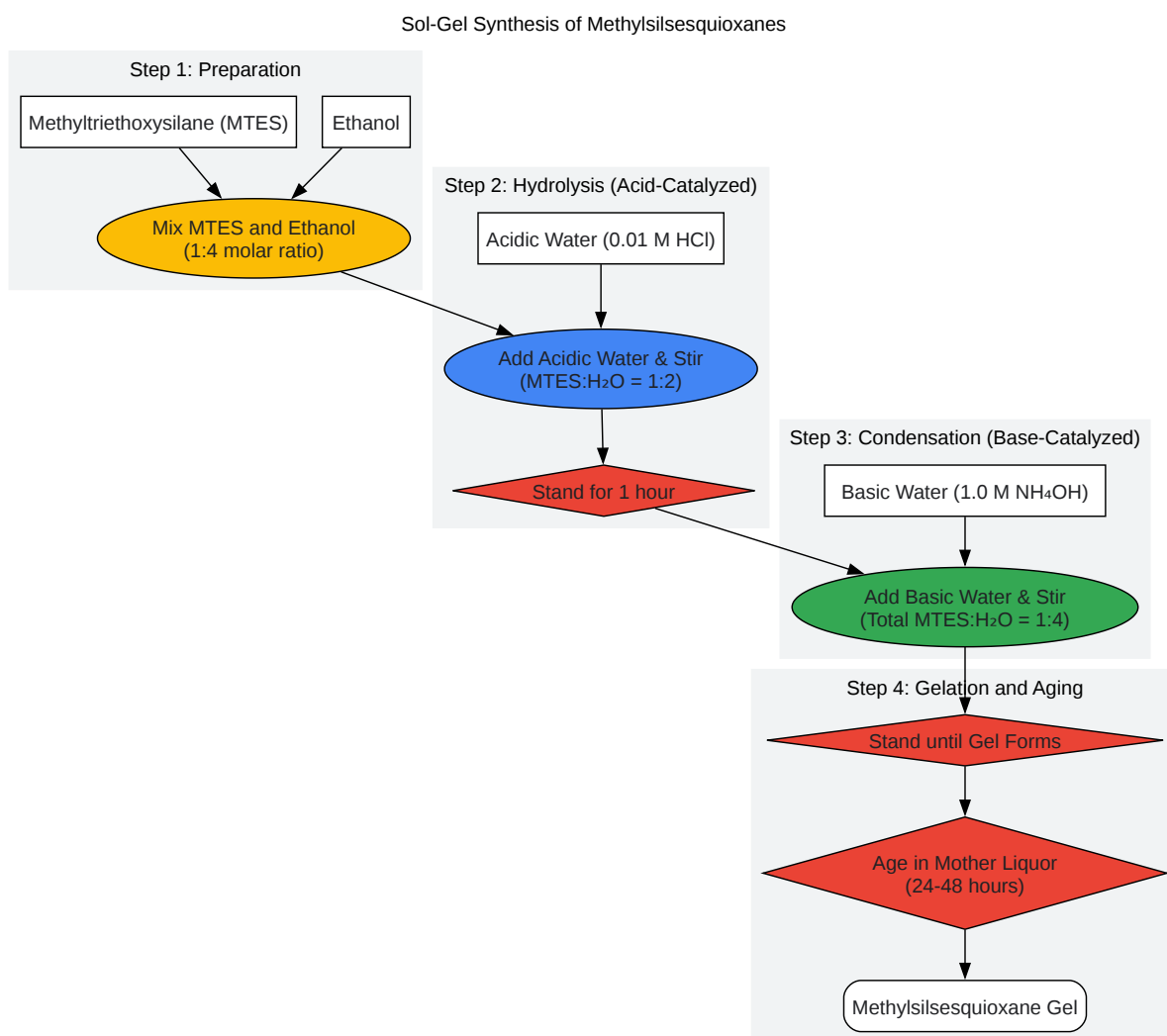
This protocol details the two-stage hydrolysis and condensation process to form methylsilsesquioxanes from Methyltriethoxysilane (MTES).

Materials:

- Methyltriethoxysilane (MTES)
- Ethanol
- Hydrochloric acid (HCl), 0.01 M
- Ammonium hydroxide (NH₄OH), 1.0 M

Procedure:

- Preparation of Solution: In a closed container at room temperature, mix MTES and ethanol. A common molar ratio is 1 part MTES to 4 parts ethanol.
- Acid-Catalyzed Hydrolysis:
 - Prepare an acidic water solution (0.01 M HCl).
 - Add the acidic water to the MTES/ethanol solution to achieve a desired MTES:H₂O molar ratio (e.g., 1:2 for this step).
 - Stir the solution vigorously for 1 minute and then let it stand for 1 hour to allow for hydrolysis.
- Base-Catalyzed Condensation:
 - Prepare a basic water solution (1.0 M NH₄OH).
 - Add the basic solution to the pre-hydrolyzed mixture to bring the total MTES:H₂O ratio to the final desired value (e.g., 1:4 total).
 - Stir for 1 minute to ensure homogeneity. The solution will become more viscous.
- Gelation and Aging:
 - Allow the container to stand undisturbed until a monolithic gel forms. Gelation time can vary from minutes to days.
 - Age the gel in its mother liquor for 24-48 hours to strengthen the siloxane network.



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Caption: Workflow for the sol-gel synthesis of methylsilsesquioxanes from MTES.

Protocol 2: Surface Modification of Silica Nanoparticles with MTES[11]

This protocol describes the coating of silica nanoparticles with a layer of methylsilsesquioxane to impart a hydrophobic character.

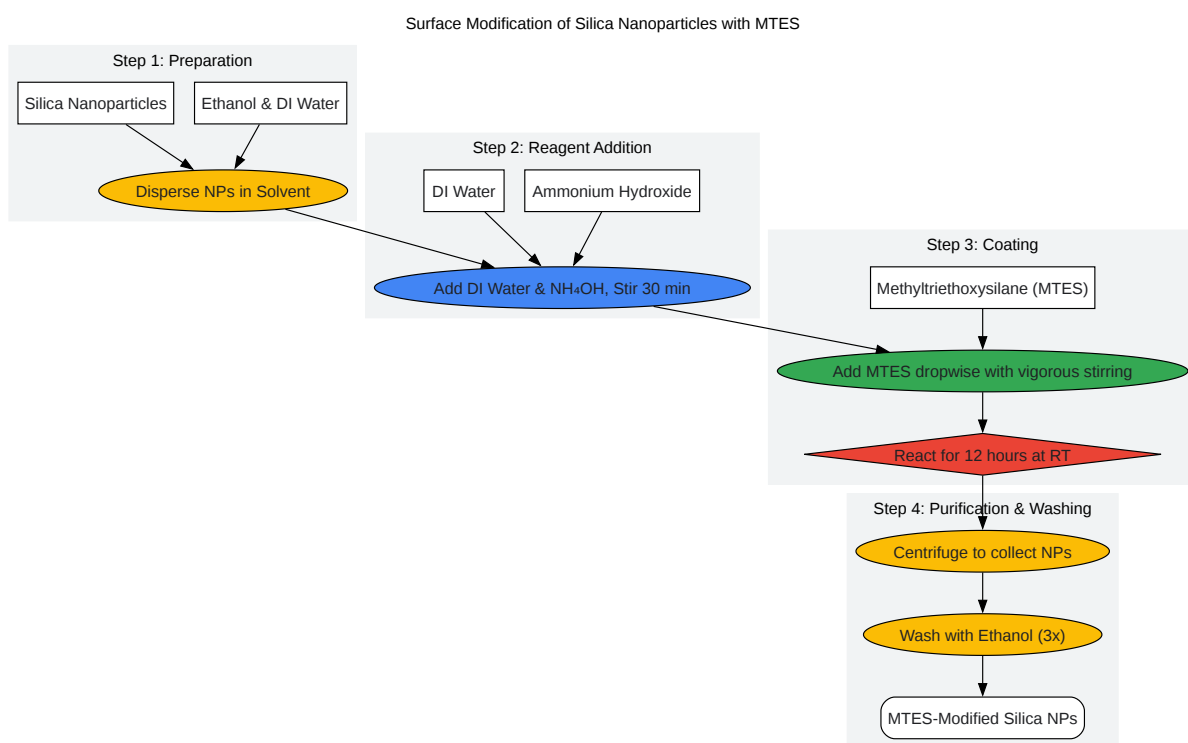
Materials:

- Silica nanoparticles (SiO_2)
- Deionized water
- Ethanol
- Ammonium hydroxide (28-30%)
- Methyltriethoxysilane (MTES)

Procedure:

- **Nanoparticle Dispersion:** Disperse a known quantity of silica nanoparticles in a mixture of ethanol and deionized water.
- **Addition of Reagents:** To the nanoparticle suspension, add deionized water and ammonium hydroxide. Stir the mixture at room temperature for 30 minutes.
- **Initiation of Coating:** Add MTES to the mixture dropwise while stirring vigorously.
- **Reaction:** Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.
- **Purification:**
 - Collect the surface-modified nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).
 - Discard the supernatant.

- **Washing:** Wash the nanoparticle pellet with ethanol three times to remove unreacted MTES and other byproducts. Resuspend the pellet in ethanol after each wash and centrifuge to collect the nanoparticles.



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Caption: Experimental workflow for the surface modification of silica nanoparticles using MTES.

Protocol 3: Quantitative Analysis of Triethoxysilane Hydrolysis via FTIR Spectroscopy[7][12]

This protocol outlines a method for monitoring the hydrolysis of a triethoxysilane in real-time using Fourier-Transform Infrared (FTIR) Spectroscopy.

Materials:

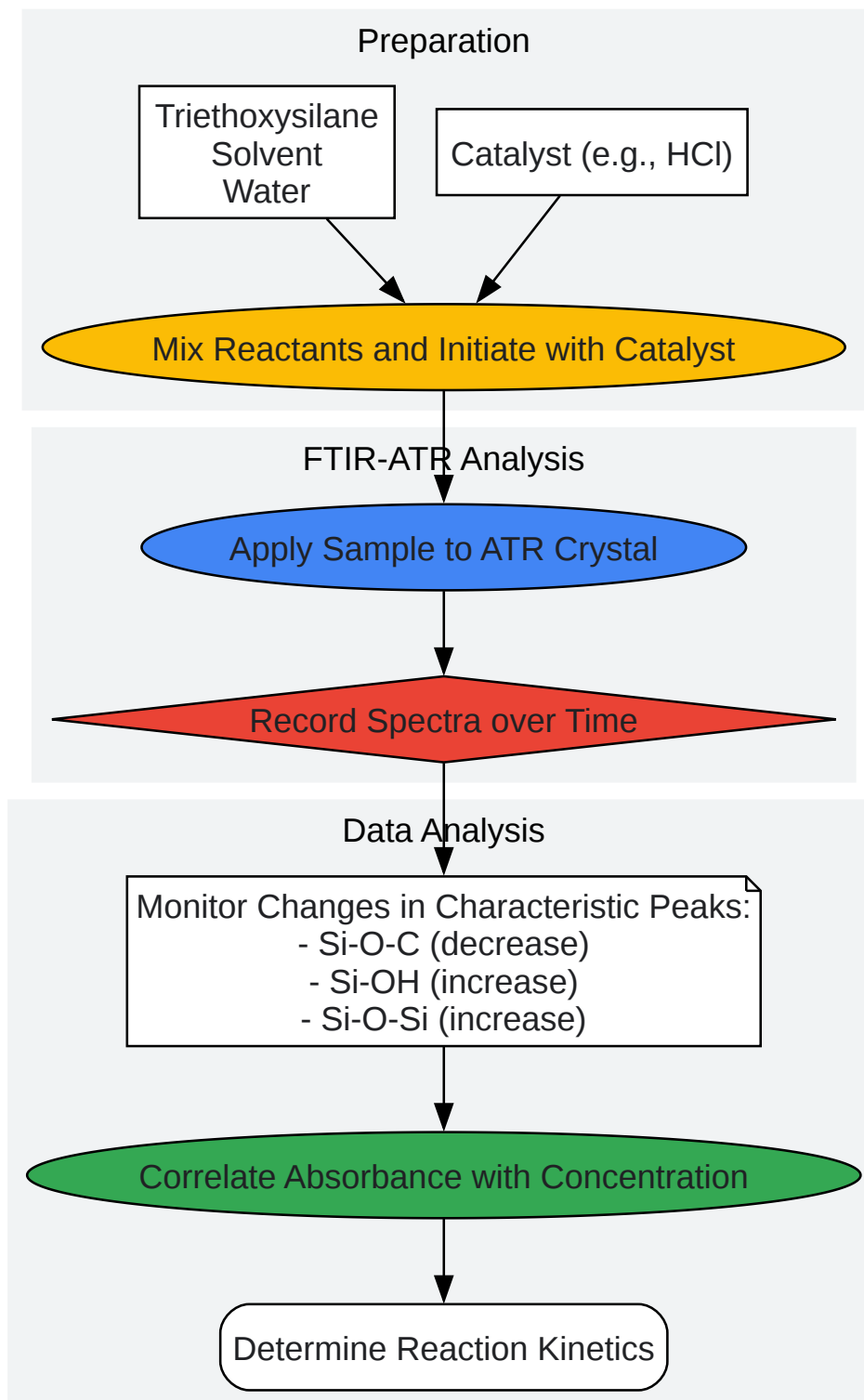
- Triethoxysilane (e.g., MTES)
- Solvent (e.g., ethanol)
- Deionized water
- Catalyst (e.g., HCl)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

- Instrumentation Setup: Configure the FTIR spectrometer for time-resolved data acquisition.
- Sample Preparation:
 - In a vial, mix the triethoxysilane, solvent, and water.
 - Initiate the reaction by adding the catalyst.
- Data Acquisition:
 - Immediately place a sample of the reaction mixture in contact with the ATR crystal.
 - Record FTIR spectra at regular time intervals.
- Spectral Analysis:
 - Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm^{-1}).

- Observe the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm^{-1}).
- Track the formation of siloxane bonds (Si-O-Si) around 1050-1000 cm^{-1} .
- Quantification: Correlate the change in the absorbance of characteristic peaks with the concentration of the respective species over time to determine the reaction kinetics.

Quantitative Analysis of Triethoxysilane Hydrolysis via FTIR



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Caption: Logical workflow for the quantitative analysis of triethoxysilane hydrolysis.

Signaling Pathways in Drug Delivery Applications

Triethoxymethylsilane does not have a known direct biological signaling activity. Its role in drug development is primarily as a component of drug delivery systems, where it is used to modify the surface of nanocarriers.[11] The modified surface properties can influence how the nanocarrier interacts with biological systems, but this is an indirect effect on signaling pathways. For instance, a hydrophobic surface created by MTES modification might lead to increased uptake by certain cell types or influence the biodistribution of the nanocarrier, thereby indirectly affecting the downstream signaling pathways that are the target of the encapsulated drug. The core therapeutic action and the specific signaling pathways that are modulated are determined by the active pharmaceutical ingredient being delivered, not by the silane itself.

Conclusion

Triethoxymethylsilane, and its primary synonym Methyltriethoxysilane, are highly versatile and widely used compounds in scientific research and material science. Their ability to form stable siloxane networks through hydrolysis and condensation makes them ideal for a range of applications, from creating hydrophobic surfaces to synthesizing complex silsesquioxane structures and functionalizing nanoparticles for drug delivery. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to effectively utilize these compounds in their work.

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